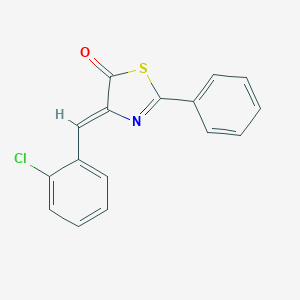![molecular formula C22H20F4N4O8S2 B274014 Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate, also known as DFTD, is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrazine-based compound that has been synthesized for various applications, including biomedical research, drug discovery, and materials science.
Mecanismo De Acción
The mechanism of action of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate involves the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can induce oxidative stress in cells, leading to cell death. The mechanism of action of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate as a fluorescent probe for ROS involves the quenching of the fluorescence signal upon reaction with ROS. This property can be exploited for the detection of ROS in biological systems.
Biochemical and Physiological Effects:
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for biomedical applications. However, further studies are needed to evaluate its long-term effects and potential toxicity. Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has been shown to induce cell death in cancer cells, but its effects on normal cells are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has several advantages for lab experiments, including its high solubility in various solvents, stability under physiological conditions, and low toxicity. However, its use as a photosensitizer for PDT requires exposure to light, which may limit its application in vivo. In addition, the synthesis of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate is relatively complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate in scientific research. One potential application is in the development of new diagnostic tools for the detection of ROS in biological systems. Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate can also be used as a building block for the synthesis of new materials with potential applications in drug delivery and imaging. Further studies are needed to evaluate the long-term effects and potential toxicity of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate, as well as its efficacy in vivo as a photosensitizer for PDT.
Métodos De Síntesis
The synthesis of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate involves the reaction of 4-(difluoromethylsulfonyl)phenylhydrazine with diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and has shown promising results in the diagnosis of various diseases, including cancer and cardiovascular diseases. Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has also been used as a photosensitizer for photodynamic therapy (PDT), a non-invasive treatment for cancer that involves the use of light and a photosensitizing agent to generate reactive oxygen species that can kill cancer cells. In addition, Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has been used as a building block for the synthesis of various materials, including polymers and nanoparticles, with potential applications in drug delivery and imaging.
Propiedades
Nombre del producto |
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate |
|---|---|
Fórmula molecular |
C22H20F4N4O8S2 |
Peso molecular |
608.5 g/mol |
Nombre IUPAC |
diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate |
InChI |
InChI=1S/C22H20F4N4O8S2/c1-3-37-19(31)17-27-30(14-7-11-16(12-8-14)40(35,36)22(25)26)18(20(32)38-4-2)28-29(17)13-5-9-15(10-6-13)39(33,34)21(23)24/h5-12,21-22H,3-4H2,1-2H3 |
Clave InChI |
REABJYJDNQAMCO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=NN1C2=CC=C(C=C2)S(=O)(=O)C(F)F)C(=O)OCC)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
SMILES canónico |
CCOC(=O)C1=NN(C(=NN1C2=CC=C(C=C2)S(=O)(=O)C(F)F)C(=O)OCC)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



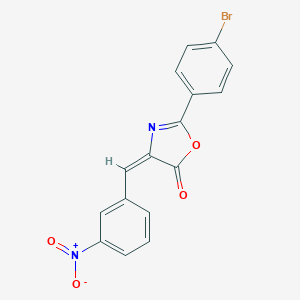
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
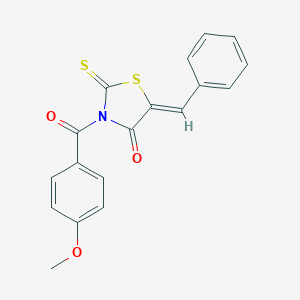
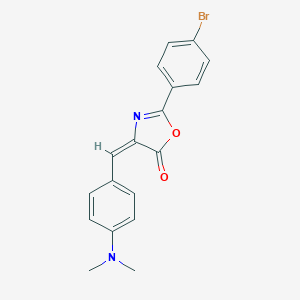
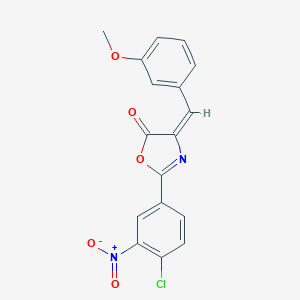
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B273942.png)
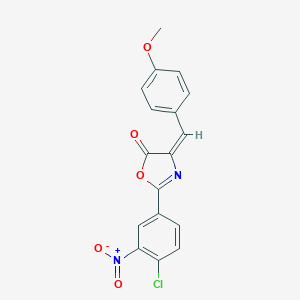
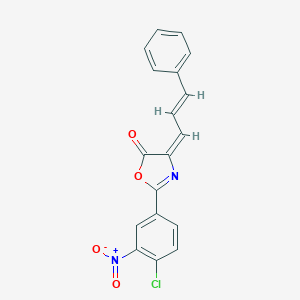
![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)
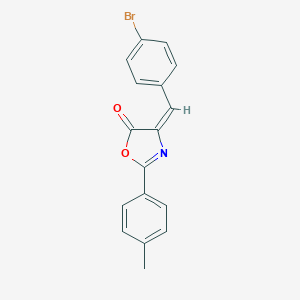
![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)
